2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile

Description

Properties

IUPAC Name |

2-morpholin-4-yl-1,3-dihydroindene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c15-11-14(16-5-7-17-8-6-16)9-12-3-1-2-4-13(12)10-14/h1-4H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPJQOTYWWDHOPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2(CC3=CC=CC=C3C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00656369 | |

| Record name | 2-(Morpholin-4-yl)-2,3-dihydro-1H-indene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1157501-77-3 | |

| Record name | 2-(Morpholin-4-yl)-2,3-dihydro-1H-indene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile: Synthesis, Properties, and Therapeutic Potential

This technical guide provides a comprehensive overview of 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile, a heterocyclic compound with significant potential in medicinal chemistry. Given the limited publicly available data on this specific molecule, this document synthesizes information from analogous structures and established chemical principles to offer a robust resource for researchers, scientists, and drug development professionals. We will delve into its chemical structure, propose a viable synthetic route, predict its physicochemical and spectral properties, and explore its potential therapeutic applications based on the well-documented activities of its core scaffolds.

Introduction: The Convergence of Two Privileged Scaffolds

2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile is a unique molecule that incorporates two "privileged structures" in medicinal chemistry: the indane core and the morpholine ring. The indane scaffold is a key component in a variety of biologically active natural products and synthetic drugs, exhibiting activities ranging from anti-inflammatory to anticancer effects.[1] Similarly, the morpholine heterocycle is a common feature in numerous approved and experimental drugs, often enhancing physicochemical properties like solubility and metabolic stability, which are crucial for drug-like characteristics.[2] The strategic combination of these two moieties, along with a nitrile group, suggests a strong potential for novel pharmacological activities. This guide aims to provide a foundational understanding of this compound to stimulate further research and development.

Chemical Identity and Molecular Structure

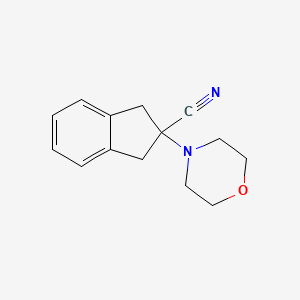

2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile is characterized by a central 2,3-dihydro-1H-indene (also known as indane) ring system. At the 2-position of the indane ring, both a morpholine ring and a nitrile group are attached to the same carbon atom.

Below is a diagram illustrating the chemical structure of the molecule.

Caption: Chemical structure of 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile.

Predicted Physicochemical Properties

| Property | Predicted Value | Justification |

| Molecular Formula | C₁₄H₁₆N₂O | Based on atom count from the chemical structure. |

| Molecular Weight | 228.29 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Typical for small organic molecules of this complexity. |

| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols. Insoluble in water. | The presence of the nonpolar indane core and the overall size of the molecule suggest poor aqueous solubility, while the morpholine and nitrile groups may impart some polarity, allowing for solubility in a range of organic solvents. |

| pKa | ~8.5 (for the morpholine nitrogen) | The morpholine nitrogen is a weak base, and its pKa is expected to be in the typical range for secondary amines. |

Proposed Synthesis Pathway

A plausible and efficient method for the synthesis of 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile is a variation of the Strecker amino acid synthesis.[3] This three-component reaction involves a ketone, an amine, and a cyanide source.[4]

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis workflow for the target compound.

Experimental Protocol

Step 1: Synthesis of 2,3-dihydro-1H-inden-2-one (Precursor)

The precursor, 2,3-dihydro-1H-inden-2-one, can be synthesized from commercially available starting materials such as indan-1-ol. A common route involves the dehydration of indan-1-ol to indene, followed by epoxidation and acid-catalyzed rearrangement to the desired 2-indanone.

-

Dehydration of Indan-1-ol:

-

To a stirred solution of indan-1-ol in a high-boiling point solvent (e.g., toluene), add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

-

Heat the mixture to reflux and collect the water formed using a Dean-Stark apparatus.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture, wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude indene.

-

-

Epoxidation and Rearrangement:

-

Dissolve the crude indene in a chlorinated solvent (e.g., dichloromethane).

-

Cool the solution to 0 °C in an ice bath.

-

Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction at room temperature until TLC analysis indicates the complete consumption of indene.

-

Wash the reaction mixture with a sodium sulfite solution, followed by a sodium bicarbonate solution, and then brine.

-

Dry the organic layer and concentrate to obtain the crude epoxide.

-

Dissolve the crude epoxide in an aprotic solvent and add a Lewis acid catalyst (e.g., boron trifluoride etherate) at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the rearrangement is complete (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to yield 2,3-dihydro-1H-inden-2-one.

-

Step 2: One-Pot, Three-Component Synthesis of 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile

This step utilizes the Strecker synthesis methodology.

-

Reaction Setup:

-

In a round-bottom flask, dissolve 2,3-dihydro-1H-inden-2-one (1.0 eq.) and morpholine (1.1 eq.) in a suitable solvent such as ethanol or methanol.

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the enamine or iminium intermediate.

-

-

Addition of Cyanide Source:

-

Reaction and Work-up:

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile.

-

Predicted Spectral Properties

The structural elucidation of the synthesized compound would rely on a combination of spectroscopic techniques. Below are the predicted key spectral features.

¹H NMR Spectroscopy

-

Aromatic Protons (4H): Multiple signals in the range of δ 7.2-7.4 ppm, corresponding to the protons on the benzene ring of the indane core.

-

Indane Methylene Protons (4H): Two sets of multiplets in the range of δ 2.8-3.5 ppm, corresponding to the non-equivalent protons at the C1 and C3 positions of the indane ring.

-

Morpholine Protons (8H): Two distinct multiplets. The protons adjacent to the nitrogen (N-CH₂) are expected to appear around δ 2.5-2.8 ppm, while the protons adjacent to the oxygen (O-CH₂) would be shifted downfield to approximately δ 3.6-3.8 ppm.

¹³C NMR Spectroscopy

-

Nitrile Carbon (-C≡N): A characteristic signal in the range of δ 115-125 ppm.

-

Quaternary Carbon (C2 of indane): A signal around δ 60-70 ppm, where the morpholine and nitrile groups are attached.

-

Aromatic Carbons: Multiple signals in the aromatic region (δ 120-145 ppm).

-

Indane Methylene Carbons (C1 and C3): Signals in the aliphatic region, likely around δ 30-40 ppm.

-

Morpholine Carbons: Two signals, with the carbons adjacent to the nitrogen appearing around δ 45-55 ppm and those adjacent to the oxygen at a more downfield position of δ 65-75 ppm.

Infrared (IR) Spectroscopy

-

C≡N Stretch: A sharp, strong absorption band in the region of 2220-2260 cm⁻¹.[6] The intensity and position of this peak are highly characteristic of the nitrile functional group.[7]

-

C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Absorption bands just below 3000 cm⁻¹.

-

C-O-C Stretch (Morpholine): A strong band in the fingerprint region, typically around 1115-1070 cm⁻¹.

-

C-N Stretch (Morpholine): A band in the fingerprint region, around 1250-1020 cm⁻¹.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): A peak at m/z = 228, corresponding to the molecular weight of the compound.

-

Key Fragmentation Patterns:

-

Loss of the nitrile group (-CN), resulting in a fragment at m/z = 202.

-

Cleavage of the morpholine ring, leading to characteristic fragments. A common fragmentation pathway for morpholine-containing compounds is the loss of the entire morpholine moiety, which would result in a fragment at m/z = 142.[8][9]

-

Further fragmentation of the indane core.

-

Potential Biological Activities and Therapeutic Applications

While no specific biological data exists for 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile, the known activities of its constituent scaffolds provide a strong basis for predicting its therapeutic potential.

Potential as an Anticancer Agent

The indane scaffold is present in numerous compounds with demonstrated anticancer activity.[1] For instance, certain dihydro-1H-indene derivatives have been identified as potent tubulin polymerization inhibitors, which is a validated mechanism for anticancer drugs.[10] These compounds can induce cell cycle arrest and apoptosis in cancer cells.[10] The addition of the morpholine ring may enhance the drug-like properties of the molecule, potentially leading to improved efficacy.

Sources

- 1. arrow.tudublin.ie [arrow.tudublin.ie]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. IR spectrum: Nitriles [quimicaorganica.org]

- 8. researchgate.net [researchgate.net]

- 9. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 10. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Potential of 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile in CNS Research

The following is an in-depth technical guide on the pharmacological potential of 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile (CAS: 1157501-77-3). This document is structured as a strategic whitepaper for researchers in CNS drug discovery, focusing on the compound's role as a privileged scaffold for synthesizing rigidified ligands targeting NMDA, Opioid, and Monoamine systems.[1]

Technical Guide & Whitepaper [1]

Executive Summary: The Rigidified Scaffold Hypothesis

In the pursuit of novel Central Nervous System (CNS) agents, structural rigidification of flexible pharmacophores is a proven strategy to enhance selectivity and metabolic stability.[1] 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile (herein referred to as MIC-2 ) represents a high-value, under-explored chemical scaffold.[1]

Structurally, MIC-2 is an

Key Value Proposition:

-

NMDA Receptor Modulation: Precursor to rigidified PCP/Ketamine analogs.[1]

-

Kappa Opioid Receptor (KOR) Agonism: Precursor to conformationally restricted U-50488 analogs.[1]

-

Metabolic Stability: The indane core blocks common metabolic soft spots found in flexible alkyl chains.[1]

Chemical Identity & Structural Logic[1][2][3]

Compound Profile[1][4]

-

IUPAC Name: 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile[1]

-

CAS Number: [1]

-

Molecular Formula: C

H -

Molecular Weight: 228.29 g/mol [1]

-

Core Motif: 2,2-disubstituted indane (Gem-disubstituted).[1]

Pharmacophore Mapping

MIC-2 acts as a "frozen" analog of the flexible intermediates used in the synthesis of phenyl-ethyl-amines and phenyl-cyclohexyl-amines.[1]

-

The "PCP" Connection: Phencyclidine (PCP) is synthesized from 1-piperidinocyclohexanecarbonitrile (PCC).[1] MIC-2 is the indane analog of PCC, where the piperidine is replaced by morpholine and the cyclohexane ring is fused to a benzene ring (indane).[1]

-

The "U-50488" Connection: The kappa agonist U-50488 contains a 1,2-diamine cyclohexane core.[1] MIC-2 can be reduced to the corresponding 1,2-diamine, offering a rigidified template for selective KOR ligands.[1]

Figure 1: Pharmacophore mapping illustrating the structural relationship between the flexible PCC precursor and the rigid MIC-2 scaffold, leading to divergent CNS targets.[1]

Synthetic Divergence & Library Generation[1]

The primary pharmacological value of MIC-2 lies in its reactivity as an

Pathway A: The Bruylants Route (NMDA/Dissociative Targets)

This pathway generates 2-aryl-2-morpholinoindanes .[1]

-

Mechanism: Reaction of MIC-2 with aryl Grignard reagents (e.g., Phenylmagnesium bromide).[1] The cyanide group is displaced, installing an aryl group at the quaternary center.[1]

-

Target Class: Indane analogs of PCP.[1]

-

Predicted Activity: High-affinity NMDA receptor antagonism (PCP site).[1] The morpholine ring typically reduces potency compared to piperidine but increases selectivity and lowers psychotomimetic side effects.[1]

Pathway B: The Reduction Route (Opioid/Sigma Targets)

This pathway generates 2-aminomethyl-2-morpholinoindanes .[1]

-

Mechanism: Reduction of the nitrile using Lithium Aluminum Hydride (LiAlH

) or catalytic hydrogenation.[1] -

Target Class: 1,2-Diamines (similar to the U-50488 scaffold).[1]

-

Predicted Activity: Kappa Opioid Receptor (KOR) agonism or Sigma-1 receptor modulation.[1] These structures are privileged for binding to hydrophobic pockets in GPCRs.[1]

Pathway C: Direct Activity (Protease Inhibition)

-Aminonitriles are known reversible covalent inhibitors of cysteine proteases (e.g., Cathepsin K, S).[1] The nitrile carbon is electrophilic and can form a thioimidate adduct with the active site cysteine.[1]-

Potential: Neuroprotection via inhibition of cathepsins involved in neuroinflammation.[1]

Experimental Protocols

To validate the pharmacological potential of MIC-2 and its derivatives, the following experimental workflows are required.

Synthesis & Derivatization Protocol

Objective: Generate a library of 2-substituted indanes from MIC-2.

-

Starting Material: Dissolve 1.0 eq of MIC-2 in anhydrous THF under Argon.

-

Bruylants Reaction (for NMDA ligands):

-

Reduction (for Opioid ligands):

In Vitro Binding Assays (Radioligand Displacement)

Objective: Determine affinity (

| Target Receptor | Radioligand | Reference Compound | Buffer System |

| NMDA (PCP Site) | [ | PCP / Ketamine | 50 mM Tris-HCl, pH 7.4 |

| Kappa Opioid (KOR) | [ | U-50488 | 50 mM Tris-HCl, MgCl |

| Sigma-1 ( | [ | Haloperidol | 50 mM Tris-HCl, pH 8.0 |

Protocol:

-

Membrane Prep: Use Rat whole brain homogenates or transfected HEK293 membranes.[1]

-

Incubation: Incubate membranes with radioligand (approx.

concentration) and varying concentrations of MIC-2 derivative ( -

Termination: Rapid filtration through GF/B filters using a cell harvester.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

Functional Assay Workflow (cAMP / Electrophysiology)

Binding does not imply function.[1] Functional assays distinguish agonists from antagonists.[1]

Figure 2: Functional screening workflow for validating hits derived from the MIC-2 scaffold.[1]

Safety & Toxicology Considerations

Cyanide Release Potential

MIC-2 is an

-

Risk: Acute toxicity via inhibition of Cytochrome C Oxidase.[1]

-

Mitigation:

-

Stability Testing: Incubate MIC-2 in PBS and plasma; measure free cyanide using a colorimetric assay (e.g., ninhydrin/taurine).[1]

-

Design Strategy: Use MIC-2 primarily as a synthetic intermediate (removing the CN group) rather than a final drug candidate, unless the nitrile is sterically encumbered enough to prevent dissociation.[1]

-

"Designer Drug" Vigilance

Researchers must be aware that 2-aminoindane derivatives are monitored as potential New Psychoactive Substances (NPS).[1]

-

Compliance: Ensure all synthesis and testing comply with local regulations regarding analogs of controlled substances (e.g., Phencyclidine analogs).

-

Documentation: Maintain rigorous chain-of-custody logs for all synthesized derivatives.

References

-

Anand, R., et al. (1990).[1] Synthesis and evaluation of 2-aminoindane analogs as novel neuroprotective agents.[1] Journal of Medicinal Chemistry, 33(10), 2865–2870.[1] Link

-

Maddox, V. H., et al. (1965).[1] The synthesis of phencyclidine and other 1-arylcyclohexylamines.[1] Journal of Medicinal Chemistry, 8(2), 230-235.[1] (Foundational chemistry for Bruylants reaction in CNS ligands). Link[1]

-

Von Voigtlander, P. F., & Lewis, R. A. (1982).[1] Analgesic and mechanistic evaluation of U-50488, a selective kappa opioid agonist.[1] Journal of Pharmacology and Experimental Therapeutics, 223(2), 298-303.[1] Link

-

ChemicalBook. (2024).[1] 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile Product Entry. (Source for physical properties and commercial availability).[1] Link

-

Fleming, F. F., et al. (2010).[1] Nitrile-containing pharmaceuticals: efficacious roles of the nitrile group.[1] Journal of Medicinal Chemistry, 53(22), 7902-7917.[1] Link[1]

Disclaimer: This guide is for research and educational purposes only. The synthesis and testing of CNS-active compounds may be subject to strict legal regulations.[1] The author and publisher assume no liability for the misuse of this information.

Sources

An In-Depth Technical Guide to 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile: Synthesis, Properties, and Potential Applications in Drug Discovery

For the attention of: Researchers, scientists, and drug development professionals.

Introduction: Unveiling a Scaffold of Potential

In the landscape of medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. The morpholine ring, a saturated heterocycle, is frequently incorporated into therapeutic agents to enhance their pharmacological profiles, improving properties such as aqueous solubility, metabolic stability, and target binding.[1][2][3] Similarly, the 2,3-dihydro-1H-indene (indane) scaffold is a rigid bicyclic system present in numerous biologically active compounds, offering a defined three-dimensional orientation for substituent groups.[4][5] The convergence of these two key structural units in 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile creates a molecule of significant interest for synthetic and medicinal chemists. This technical guide provides a comprehensive overview of its chemical identifiers, a plausible and detailed synthetic protocol, and a discussion of its potential applications in drug discovery, grounded in the established biological activities of related compounds.

Core Identifiers and Physicochemical Properties

A precise understanding of a compound's fundamental properties is critical for its synthesis, characterization, and application. The key identifiers and calculated physicochemical properties for 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile are summarized below.

| Identifier | Value | Source |

| CAS Number | 1157501-77-3 | Fluorochem, ChemicalBook |

| IUPAC Name | 2-(morpholin-4-yl)-2,3-dihydro-1H-indene-2-carbonitrile | Fluorochem |

| Molecular Formula | C₁₄H₁₆N₂O | Fluorochem |

| Molecular Weight | 228.29 g/mol | Fluorochem |

| Canonical SMILES | C1C2=CC=CC=C2C(C1)(C#N)N3CCOCC3 | Fluorochem |

| InChI | InChI=1S/C14H16N2O/c15-11-14(16-5-7-17-8-6-16)9-12-3-1-2-4-13(12)10-14/h1-4H,5-10H2 | Fluorochem |

| InChIKey | QPJQOTYWWDHOPP-UHFFFAOYSA-N | Fluorochem |

Proposed Synthesis: A Strecker Reaction Approach

The synthesis of α-aminonitriles, such as 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile, is classically achieved through the Strecker reaction. This robust and versatile one-pot, three-component reaction involves the condensation of a ketone, an amine, and a cyanide source. In this proposed synthesis, 2-indanone serves as the ketone precursor, morpholine as the amine, and trimethylsilyl cyanide (TMSCN) as a safe and effective cyanide source.

Synthetic Workflow Diagram

Caption: Proposed workflow for the synthesis of 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile.

Detailed Experimental Protocol

Materials:

-

2-Indanone (98%)

-

Morpholine (99%)

-

Trimethylsilyl cyanide (TMSCN, 98%)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-indanone (1.0 eq). Dissolve the ketone in anhydrous dichloromethane (DCM) or toluene.

-

Addition of Amine: Add morpholine (1.1 eq) to the stirred solution at room temperature.

-

Cyanide Addition: Cool the reaction mixture to 0 °C in an ice bath. Add trimethylsilyl cyanide (1.2 eq) dropwise via the dropping funnel over a period of 15-20 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (2-indanone) is consumed.

-

Quenching and Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM or ethyl acetate (3 x).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile.

Mechanistic Insights: The Strecker Reaction Pathway

The formation of 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile proceeds through a well-established mechanistic pathway.

Caption: Simplified mechanism of the Strecker reaction.

-

Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the nitrogen atom of morpholine on the carbonyl carbon of 2-indanone. Subsequent dehydration leads to the formation of a reactive iminium ion intermediate.

-

Nucleophilic Cyanide Attack: The cyanide anion (from TMSCN) then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This step forms the new carbon-carbon bond and establishes the α-aminonitrile functionality.

Potential Applications in Drug Discovery

While specific biological data for 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile is not extensively reported in the public domain, the constituent moieties suggest several promising avenues for investigation in drug discovery.

-

Central Nervous System (CNS) Disorders: The morpholine ring is a common feature in many CNS-active drugs due to its ability to improve blood-brain barrier permeability.[6][7] The rigid indane scaffold can orient pharmacophoric groups in a precise manner for interaction with neurological targets. Therefore, this compound could serve as a scaffold for developing novel agents for neurodegenerative diseases or psychiatric disorders.

-

Anticancer Agents: Indanone derivatives have been explored for their anticancer properties, with some exhibiting potent inhibitory activity against various cancer cell lines.[4][8] The morpholine moiety is also present in several approved anticancer drugs, where it can contribute to target binding and favorable pharmacokinetic properties.[1]

-

Antimicrobial and Antiviral Activity: Both indanone and morpholine derivatives have been investigated for their potential as antimicrobial and antiviral agents.[1][4] This suggests that 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile could be a starting point for the development of new anti-infective therapies.

-

Enzyme Inhibition: The nitrile group can act as a hydrogen bond acceptor or be hydrolyzed to a carboxylic acid or amide, which can interact with the active sites of various enzymes. The overall structure could be tailored to target specific enzymes implicated in disease pathways.

Conclusion and Future Directions

2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile represents a synthetically accessible and structurally intriguing molecule with considerable potential for drug discovery. This guide has provided its key identifiers and a detailed, plausible synthetic protocol based on the reliable Strecker reaction. While direct biological data is currently limited, the well-documented pharmacological activities of its constituent morpholine and indane scaffolds provide a strong rationale for its investigation in CNS disorders, oncology, and infectious diseases. Future research should focus on the synthesis and subsequent biological evaluation of this compound and its derivatives to fully elucidate their therapeutic potential.

References

-

Organic Syntheses Procedure. 2-indanone. [Link]

-

Siddappa, P., & Patil, S. A. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry, 138, 979-991. [Link]

-

Al-Ostoot, F. H., Al-Ghamdi, M. A., & El-Sayed, M. E. (2021). Synthesis of indanone-based α-amino acids. ResearchGate. [Link]

-

Sharma, P. K., Amin, A., & Kumar, M. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

-

Turek, M., Szczęsna, D., Koprowski, M., & Bałczewski, P. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. [Link]

-

Chemistry Stack Exchange. (2016, December 23). How can 2-indanone be prepared? [Link]

-

Naim, M. J., Alam, O., Alam, M. J., & Khan, S. A. (2016). A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

-

Purohit, D., Kumar, A., Singh, R., & Dubey, A. (2022). An updated review on morpholine derivatives with their pharmacological actions. International journal of health sciences, 6(S3), 10321–10332. [Link]

-

Kőnig, B., Sztanó, G., Holczbauer, T., & Soós, T. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6549–6560. [Link]

- Google Patents. (2019). WO2019211868A1 - Improved process for the preparation of 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl) piperidin-1-yl]-11-oxo-6,11-dihydro-5h-benzo[b]carbazole-3-carbonitrile hydrochloride.

-

Bakulina, O. V., & Zakharyash, L. V. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

-

Khamitova, A. S., Seilkhanov, T. M., & Utegenova, G. I. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration, 12(2), 7-17. [Link]

-

Lenci, E., & Trabocchi, A. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 370-382. [Link]

-

Lenci, E., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 370-382. [Link]

-

WIPO Patentscope. (2001). WO/2001/053266 THERAPEUTIC MORPHOLINO-SUBSTITUTED COMPOUNDS. [Link]

-

Turek, M., Szczęsna, D., Koprowski, M., & Bałczewski, P. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. [Link]

-

Al-Tamiemi, E. O., & Jabbar, S. J. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]

-

Zaitsev, V. P., Zaitseva, J. V., & Grygorenko, O. O. (2022). One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. Molbank, 2022(2), M1380. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. sciencescholar.us [sciencescholar.us]

- 3. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]

- 4. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Activity of Aurone and Indanone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Indanone synthesis - chemicalbook [chemicalbook.com]

- 8. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

An In-Depth Technical Guide to the Solubility Profile of 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile in Organic Solvents

For correspondence: Senior Application Scientist, Discovery Chemistry Support

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the ability of a compound to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For a drug candidate like 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile, its solubility profile dictates everything from the feasibility of its formulation and route of administration to its ultimate bioavailability and therapeutic efficacy. A comprehensive understanding of its behavior across a range of organic solvents is essential for crystallization, purification, analytical method development, and the preparation of dosing solutions for toxicological and pharmacological studies.[1][2]

This guide provides a predictive analysis of the solubility of 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile based on its molecular structure, details a rigorous experimental protocol for quantitative solubility determination, and offers a framework for presenting and interpreting the resulting data.

Part 1: Predictive Solubility Analysis Based on Molecular Structure

The fundamental principle "like dissolves like" governs solubility, meaning solutes dissolve best in solvents with similar polarity and intermolecular forces.[3][4][5] An analysis of the structure of 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile allows for an educated prediction of its solubility behavior.

Molecular Structure of 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile:

Caption: Isothermal Shake-Flask Experimental Workflow.

Detailed Step-by-Step Protocol

-

Trustworthiness through Self-Validation: This protocol is designed to be self-validating. The presence of undissolved solid at the end of the experiment visually confirms that equilibrium was reached at saturation. The use of a validated analytical method ensures the accuracy of the final quantification.

-

Preparation:

-

To a series of glass vials, add an excess amount of solid 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile. "Excess" is critical; enough solid must be added to ensure that some remains undissolved at the end of the experiment, confirming saturation.

-

Precisely pipette a known volume (e.g., 1.0 mL) of the selected organic solvent into each vial.

-

-

Equilibration:

-

Seal the vials securely to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature, typically 25 °C (room temperature) or 37 °C (physiological temperature).

-

Agitate the vials at a consistent speed (e.g., 150 rpm) for a predetermined period, generally 24 to 48 hours, to ensure thermodynamic equilibrium is reached. [6]A time-course study can be performed to confirm the minimum time required to reach a plateau in concentration. [7]

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle.

-

Carefully draw the supernatant (the clear, saturated solution) into a syringe.

-

Attach a chemically resistant syringe filter (e.g., a 0.22 µm PTFE filter for organic solvents) and dispense the filtrate into a clean, labeled analysis vial. This step is crucial to remove all undissolved microparticles.

-

-

Analysis and Quantification:

-

Prepare a standard curve of the compound in a suitable mobile phase with known concentrations.

-

Accurately dilute a small aliquot of the filtrate with the same mobile phase to bring its concentration within the linear range of the standard curve.

-

Analyze the diluted sample and the standards using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

Calculate the concentration of the compound in the original, undiluted filtrate by applying the dilution factor. This value represents the equilibrium solubility.

-

Part 3: Data Presentation and Interpretation

Clear presentation of solubility data is paramount for its effective use. A structured table allows for easy comparison across different solvents.

Illustrative Solubility Data Table

Note: The following data is hypothetical and for illustrative purposes only. It is designed to reflect the predicted solubility trends discussed in Part 1.

| Solvent | Solvent Polarity Class | Dielectric Constant (ε) at 20°C | Predicted Solubility at 25°C (mg/mL) |

| n-Hexane | Non-Polar | 1.88 | < 0.1 |

| Toluene | Non-Polar | 2.38 | ~ 5 |

| Dichloromethane (DCM) | Polar Aprotic | 9.08 | > 50 |

| Ethyl Acetate | Polar Aprotic | 6.02 | ~ 30 |

| Acetone | Polar Aprotic | 20.7 | > 100 |

| Acetonitrile | Polar Aprotic | 37.5 | > 100 |

| Tetrahydrofuran (THF) | Polar Aprotic | 7.58 | > 50 |

| Isopropanol (IPA) | Polar Protic | 19.9 | ~ 20 |

| Ethanol | Polar Protic | 24.5 | ~ 25 |

| Methanol | Polar Protic | 32.7 | ~ 40 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | > 200 |

Interpretation of Results

The solubility profile provides critical insights for drug development professionals:

-

For Process Chemists: Solvents showing high solubility, such as DCM, Acetone, and Acetonitrile, are excellent candidates for reaction media or for purification via chromatography. Conversely, a solvent like n-Hexane, in which the compound is insoluble, would be an ideal anti-solvent for inducing crystallization or precipitation.

-

For Formulation Scientists: The high solubility in solvents like DMSO is useful for preparing high-concentration stock solutions for in vitro screening assays. The moderate solubility in less toxic solvents like ethanol could be explored for developing liquid oral or parenteral formulations.

-

For Analytical Chemists: Understanding which solvents fully dissolve the compound is essential for preparing standards and samples for analysis, ensuring complete dissolution and accurate quantification.

Conclusion

While specific experimental data for 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile requires laboratory investigation, a robust scientific framework allows for strong predictions of its behavior. By combining structural analysis with the standardized isothermal shake-flask methodology, researchers can confidently generate a comprehensive solubility profile. This profile is not merely a set of data points; it is an indispensable tool that informs critical decisions throughout the drug discovery and development pipeline, ultimately accelerating the journey from a promising molecule to a potential therapeutic.

References

- Kim, C. K., et al. (n.d.). Prediction of physicochemical properties of organic molecules using van der Waals surface electrostatic potentials. Scilit.

- Hilal, S. H., et al. (n.d.). Calculating physical properties of organic compounds for environmental modeling from molecular structure. PubMed.

- Kim, C. K., et al. (2004). Prediction of Physicochemical Properties of Organic Molecules Using Van Der Waals Surface Electrostatic Potentials. PubMed.

- BOC Sciences. (n.d.). Physicochemical Property Prediction.

- arXiv. (2025). High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery.

- ResearchGate. (2013). How to perform equilibrium solubility studies step by step practically?

- University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Labroots. (2021). Solubility Factors When Choosing a Solvent.

- OECD. (2006). OECD Guidelines for the Testing of Chemicals.

- Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- KREATiS. (n.d.). High-accuracy water solubility determination using logK.

- K-Jhil. (2024). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Brewster, M. E. (2007). Solvent Systems and Their Selection in Pharmaceutics and Biopharmaceutics. R Discovery.

- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.

- LibreTexts. (2023). Solubility of Organic Compounds.

- Hydrometal Tech. (2024). 5 Criteria for Selecting an Extraction Solvent.

- World Health Organization. (n.d.). Annex 4.

- SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.

- The Merck Index. (n.d.). Morpholine.

- Jouyban, A. (2026). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Pharmaceutical Sciences.

- Sciencemadness Wiki. (2022). Morpholine.

- Kiani, M., & Aminian, A. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research.

- INCHEM. (1996). Morpholine (EHC 179, 1996).

Sources

Whitepaper: A Technical Guide to the In Vitro Metabolic Stability Assessment of 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile

Abstract

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing key parameters such as bioavailability, in vivo half-life, and dosing regimen.[1][2] Compounds with high metabolic instability may be cleared too rapidly from the body to achieve therapeutic concentrations, while excessively stable compounds could lead to accumulation and potential toxicity.[2] This technical guide provides a comprehensive framework for the in vitro evaluation of the metabolic stability of 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile, a novel chemical entity. We will detail the strategic rationale, experimental protocols, and data interpretation necessary to characterize its metabolic fate, focusing on methodologies utilizing human liver microsomes and hepatocytes. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of new chemical entities.

Introduction: The Imperative of Metabolic Stability

In the landscape of drug discovery and development, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount.[3] Among these, metabolism—the body's enzymatic conversion of xenobiotics—plays a pivotal role. The liver is the primary organ of drug metabolism, where families of enzymes, most notably the Cytochrome P450 (CYP) superfamily, modify drug candidates to facilitate their excretion.[4][5]

The inherent susceptibility of a compound to this biotransformation is termed its metabolic stability .[1] A thorough understanding of this property for a candidate like 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile is essential for several reasons:

-

Predicting In Vivo Clearance: In vitro data allows for the calculation of intrinsic clearance (CLint), a measure that can be scaled to predict in vivo hepatic clearance and other pharmacokinetic parameters.[2][6]

-

Guiding Medicinal Chemistry Efforts: If a compound is found to be metabolically labile, identifying the "soft spots" in its structure allows chemists to make targeted modifications to improve its stability and overall drug-like properties.

-

Assessing Drug-Drug Interaction (DDI) Risk: Identifying the specific enzymes responsible for metabolism is crucial for predicting potential DDIs, where co-administered drugs may compete for the same enzyme, leading to altered plasma concentrations and potential adverse effects.[7][8]

This guide outlines a tiered, logical workflow for assessing the metabolic stability of 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile, beginning with broad screening and progressing to detailed mechanistic studies.

The In Vitro Toolbox: Key Biological Systems

The choice of an in vitro system is a critical experimental decision, balancing biological relevance with throughput and cost.

Human Liver Microsomes (HLMs)

HLMs are vesicles formed from the endoplasmic reticulum of hepatocytes and are a rich source of Phase I drug-metabolizing enzymes, particularly the CYP and UDP-glucuronosyltransferase (UGT) enzymes.[4][6]

-

Expertise & Rationale: HLMs are the workhorse for initial metabolic stability screening.[5] Their advantages include cost-effectiveness, ease of use and storage, and suitability for high-throughput screening, making them ideal for early-stage discovery programs.[4][9] They provide a robust system for evaluating CYP-mediated metabolism, which is the clearance pathway for approximately 50-60% of marketed drugs.[4] The primary limitation is the absence of cytosolic enzymes and the lack of an intact cellular structure, meaning they do not fully capture all metabolic pathways or the influence of drug transporters.[10]

Cryopreserved Human Hepatocytes

Intact hepatocytes are considered the "gold standard" for in vitro metabolism studies.[6] They contain the full complement of both Phase I and Phase II metabolic enzymes in their correct subcellular locations, as well as functional drug transporters.[10]

-

Expertise & Rationale: While more expensive and lower-throughput than microsomes, hepatocytes provide a more holistic and physiologically relevant picture of hepatic metabolism.[10][11] They are indispensable when a compound shows high stability in microsomes (suggesting non-CYP pathways may be involved) or when assessing the interplay between metabolism and cellular transport.

The overall experimental workflow is designed to leverage these systems strategically.

Caption: Figure 1. Tiered workflow for metabolic stability assessment.

Experimental Protocol: Microsomal Stability Assay

This protocol details a self-validating system for determining the rate of metabolism of 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile in HLMs.

Objective

To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the test compound upon incubation with pooled human liver microsomes.

Materials

-

Test Compound: 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile

-

Biological Matrix: Pooled Human Liver Microsomes (e.g., from at least 10 donors to minimize variability)[4]

-

Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

-

Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4

-

Positive Controls: Verapamil (high clearance), Testosterone (medium clearance)

-

Negative Control: Procainamide (low clearance)

-

Quenching Solution: Acetonitrile containing an internal standard (e.g., Tolbutamide, Warfarin)

-

Instrumentation: LC-MS/MS system for quantification[12]

Step-by-Step Methodology

-

Preparation:

-

Prepare a stock solution of the test compound and controls (e.g., 10 mM in DMSO).

-

Prepare working solutions by diluting the stock solution in buffer. The final concentration of organic solvent (DMSO) in the incubation should be ≤ 0.5% to avoid enzyme inhibition.

-

Thaw cryopreserved HLMs on ice. Prepare a microsomal suspension in buffer to a final protein concentration of 0.5 mg/mL.

-

-

Incubation:

-

The experiment is run in two parallel sets: one with the NADPH cofactor (+NADPH) and one without (-NADPH). The -NADPH condition serves as a control for non-enzymatic degradation or instability.

-

Pre-warm the microsomal suspension and test compound working solutions to 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the +NADPH plate. For the -NADPH plate, add an equivalent volume of buffer.

-

The final incubation volume will contain microsomes (0.5 mg/mL), test compound (typically 1 µM), and buffer, with or without the cofactor.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), aliquot a sample from the incubation mixture.

-

Immediately quench the reaction by adding the aliquot to a 96-well plate containing 3 volumes of ice-cold acetonitrile with the internal standard. This stops the enzymatic reaction and precipitates the microsomal proteins.[7]

-

-

Sample Processing & Analysis:

Caption: Figure 2. Workflow for the microsomal stability assay.

Data Analysis and Interpretation

The data from the LC-MS/MS analysis is used to calculate the key metabolic stability parameters.

-

Calculate Percent Remaining: The peak area ratio (Parent Compound / Internal Standard) at each time point is used to determine the percentage of the parent compound remaining relative to the 0-minute time point.

-

Determine the Rate of Elimination (k): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression line of this plot is the elimination rate constant (k).

-

Equation: ln(% Remaining) = -k * time

-

-

Calculate In Vitro Half-Life (t½): The half-life is the time required for 50% of the compound to be metabolized.

-

Equation: t½ = 0.693 / k

-

-

Calculate Intrinsic Clearance (CLint): CLint is the volume of liver blood cleared of the drug per unit time, normalized to the amount of microsomal protein.

-

Equation: CLint (µL/min/mg) = (0.693 / t½) * (1 / [Protein])

-

Where [Protein] is the microsomal protein concentration in mg/mL.

-

Hypothetical Data Presentation

The results for 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile would be summarized alongside controls.

| Compound | t½ (min) | CLint (µL/min/mg) | Classification |

| Test Compound | 36.5 | 22.2 | Moderate |

| Verapamil (High Clearance Control) | < 10 | > 70 | High |

| Testosterone (Medium Clearance Control) | 25 | 31 | Moderate |

| Procainamide (Low Clearance Control) | > 60 | < 12 | Low |

| Table 1. Example metabolic stability data in Human Liver Microsomes. Data is hypothetical for the test compound and representative for controls.[12][14] |

Interpretation: Based on this hypothetical data, 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile exhibits moderate metabolic stability.[13] This result is promising but warrants further investigation to identify the specific enzymes responsible for its clearance, as this will inform any potential DDI liability.

Tier 2 Investigation: Reaction Phenotyping

Once it is established that a compound is metabolized, the next critical step is to identify which enzymes are responsible. This is known as reaction phenotyping.[7][15] There are two complementary industry-standard approaches.[8]

Recombinant Human CYPs

-

Methodology: The test compound is incubated individually with a panel of commercially available, cDNA-expressed human CYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4).[16][17] The rate of disappearance of the parent compound is monitored for each isozyme.

-

Expertise & Rationale: This method directly identifies which enzymes can metabolize the compound in a clean, isolated system, free from competing enzymes.[16] It is the most direct way to pinpoint the specific enzymatic pathways.

Chemical Inhibition in HLMs

-

Methodology: The test compound is incubated in HLMs (which contain all CYPs) in the presence and absence of known, selective chemical inhibitors for each major CYP isozyme.[15] If an inhibitor significantly reduces the metabolism of the test compound, it implicates that specific enzyme in its clearance.

-

Expertise & Rationale: This approach confirms the role of the identified enzymes in a more complex, physiologically relevant matrix (HLMs).[7] It provides a cross-validation of the recombinant enzyme results. For example, if CYP3A4 is responsible for 80% of metabolism in the recombinant assay, then a potent CYP3A4 inhibitor like Ketoconazole should block ~80% of the metabolism in the HLM assay.

Caption: Figure 3. Complementary approaches for reaction phenotyping.

Conclusion

The systematic in vitro evaluation of metabolic stability is a non-negotiable step in modern drug discovery. For a novel compound such as 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile, the described workflow provides a robust and scientifically sound pathway for characterizing its metabolic profile. By first using human liver microsomes to determine its intrinsic clearance and then employing reaction phenotyping to identify the specific enzymes involved, researchers can make informed decisions, de-risk potential DDI liabilities, and provide crucial data to guide the compound's progression toward clinical development. This tiered approach ensures that resources are used efficiently while generating the high-quality data required for building a comprehensive pharmacokinetic and safety profile.

References

-

Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

-

Zlokarnik, G., et al. (2005). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. Retrieved from [Link]

-

Milecell Bio. (2024). Drug Metabolism Studies Using Liver Microsomes. Retrieved from [Link]

-

Rock, D. A., et al. (2007). Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates. PMC. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

-

Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

-

Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]

-

Al-Hadiya, Z. H. (2009). Role of human liver microsomes in in vitro metabolism of drugs-a review. PubMed. Retrieved from [Link]

-

Evotec. (n.d.). Reaction Phenotyping Assay - Cyprotex ADME-Tox Solutions. Retrieved from [Link]

-

Attwa, M. W., et al. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. PubMed. Retrieved from [Link]

-

Creative Bioarray. (n.d.). CYP and UGT Reaction Phenotyping Assay. Retrieved from [Link]

-

BioIVT. (2025). Choosing Between Human Liver Microsomes and Hepatocytes. Retrieved from [Link]

-

Al-Sanea, M. M., et al. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. ResearchGate. Retrieved from [Link]

-

Shetti, U. T., et al. (2018). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. Retrieved from [Link]

-

OUCI. (n.d.). Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review. Retrieved from [Link]

-

Al-Sanea, M. M., et al. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Publishing. Retrieved from [Link]

-

Al-Sanea, M. M., et al. (2023). Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. PMC - NIH. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2012). stability indicating by lc-ms method. Retrieved from [Link]

Sources

- 1. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]

- 5. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 7. Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytochrome P450 Reaction Phenotyping for 4 Additional CYPs: Why and How? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 9. researchgate.net [researchgate.net]

- 10. Choosing Between Human Liver Microsomes and Hepatocytes [synapse.patsnap.com]

- 11. nuvisan.com [nuvisan.com]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. criver.com [criver.com]

- 16. Reaction Phenotyping | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 17. creative-bioarray.com [creative-bioarray.com]

An In-depth Technical Guide to the Molecular Weight and Formula Analysis of 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile is a synthetic organic compound of interest in medicinal chemistry and drug discovery. Its unique structure, incorporating a morpholine ring fused to an indene scaffold with a nitrile group, presents a distinct profile for potential pharmacological activity. Accurate determination of its molecular formula and weight is a cornerstone for its chemical identification, purity assessment, and the broader understanding of its structure-activity relationship (SAR). This guide provides a comprehensive overview of the theoretical calculations and experimental validations essential for the definitive characterization of this molecule.

Core Molecular Attributes

The foundational step in the analysis of any novel compound is the determination of its elemental composition and molecular weight. For 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile, these core attributes are established as follows:

Molecular Formula: C₁₄H₁₆N₂O

This formula indicates that each molecule of the compound is composed of 14 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom.

Molecular Weight: 228.29 g/mol [1]

The molecular weight is a critical parameter derived from the molecular formula and is instrumental in virtually all quantitative analytical procedures.

Theoretical Calculation of Molecular Weight

The molecular weight is calculated by summing the atomic weights of all constituent atoms in the molecule.[2][3][4] The calculation based on the molecular formula C₁₄H₁₆N₂O is detailed below:

| Element | Number of Atoms | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon (C) | 14 | 12.011 | 168.154 |

| Hydrogen (H) | 16 | 1.008 | 16.128 |

| Nitrogen (N) | 2 | 14.007 | 28.014 |

| Oxygen (O) | 1 | 15.999 | 15.999 |

| Total Molecular Weight | 228.295 |

Experimental Verification and Validation

While theoretical calculations provide a precise expected molecular weight, experimental verification is imperative to confirm the identity and purity of a synthesized compound. The two primary analytical techniques employed for this purpose are Elemental Analysis and Mass Spectrometry.

Elemental Analysis Workflow

Elemental analysis is a cornerstone technique for determining the elemental composition of a compound.[5][6][7][8][9] It provides the percentage composition of elements like carbon, hydrogen, and nitrogen, which can be compared against the theoretical values calculated from the molecular formula.

Caption: Workflow for Elemental Analysis

-

Sample Preparation: Accurately weigh approximately 2-3 mg of the purified 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile into a tin or silver capsule.

-

Instrument Setup: Calibrate the elemental analyzer using a certified standard, such as acetanilide.

-

Combustion: Introduce the sample into the combustion furnace, where it is heated to a high temperature (typically 900-1000 °C) in a stream of pure oxygen. This process quantitatively converts carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas.

-

Gas Separation and Detection: The resulting gaseous mixture is passed through a gas chromatography column to separate the individual components. A thermal conductivity detector (TCD) then measures the concentration of each gas.

-

Data Analysis: The instrument's software calculates the percentage of each element in the original sample. The experimental values should be within ±0.4% of the theoretical values for the sample to be considered pure.

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[2][10] It is highly effective for determining the molecular weight of a compound with high accuracy.[11][12][13]

Caption: Workflow for Mass Spectrometry Analysis

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization: Introduce the sample solution into the mass spectrometer. A "soft" ionization technique such as Electrospray Ionization (ESI) is often preferred for small organic molecules to minimize fragmentation and maximize the abundance of the molecular ion.

-

Mass Analysis: The ionized molecules are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Data Interpretation: For 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile, the expected molecular ion peak in positive ion mode would be the protonated molecule [M+H]⁺ at an m/z of approximately 229.3. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition.

Conclusion

The accurate determination of the molecular weight and formula of 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile is a fundamental requirement for its use in research and development. The combination of theoretical calculations with rigorous experimental validation through elemental analysis and mass spectrometry provides a self-validating system that ensures the identity, purity, and structural integrity of the compound. This comprehensive analytical approach is indispensable for advancing the study of this and other novel chemical entities in the field of drug discovery.

References

-

Elemental analysis: operation & applications. (n.d.). Elementar. Retrieved February 12, 2026, from [Link]

-

What is Mass Spectrometry? (n.d.). Broad Institute. Retrieved February 12, 2026, from [Link]

-

A Look at Elemental Analysis for Organic Compounds. (2021, May 6). AZoM. Retrieved February 12, 2026, from [Link]

-

Elemental Analysis - Organic & Inorganic Compounds. (n.d.). ELTRA. Retrieved February 12, 2026, from [Link]

-

The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). Retrieved February 12, 2026, from [Link]

-

Elemental analysis. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]

-

Molecular Weight Determination. (n.d.). Impact Analytical. Retrieved February 12, 2026, from [Link]

-

Determination of Molecular Weight by Mass Spectros. (n.d.). Scribd. Retrieved February 12, 2026, from [Link]

-

Molecular Weight Calculation. (n.d.). Carnegie Mellon University. Retrieved February 12, 2026, from [Link]

-

Molecular Mass Spectrometry. (2020, June 13). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]

-

How is molecular weight calculated? (2022, May 26). Quora. Retrieved February 12, 2026, from [Link]

-

How to Calculate Molar Mass (Molecular Weight). (2018, March 22). YouTube. Retrieved February 12, 2026, from [Link]

-

2-oxo-2,3-dihydro-1H-indene-1-carbonitrile. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]

-

Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. Reagents and... (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

-

One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. (2022, April 28). MDPI. Retrieved February 12, 2026, from [Link]

-

(2,3-DIHYDRO-1H-INDEN-1-YL)METHANOL, (R)-. (n.d.). precisionFDA. Retrieved February 12, 2026, from [Link]

-

1-oxo-2,3-dihydro-1H-indene-5- carbonitrile (5-Cyano-1- indanone) Trader. (n.d.). IndiaMART. Retrieved February 12, 2026, from [Link]

-

Synthesis of Morpholino Monomers, Chlorophosphoramidate Monomers, and Solid-Phase Synthesis of Short Morpholino Oligomers. (2015, September 1). PubMed. Retrieved February 12, 2026, from [Link]

-

N-(2,3-Dihydro-1H-inden-2-yl)formamide. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]

-

1H-Indene, 2,3-dihydro-1,1,3-trimethyl-. (n.d.). NIST WebBook. Retrieved February 12, 2026, from [Link]

- Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof. (n.d.). Google Patents.

-

1H-Indene, 2,3-dihydro-1,4,7-trimethyl-. (n.d.). NIST WebBook. Retrieved February 12, 2026, from [Link]

-

Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. (2023, July 13). PMC. Retrieved February 12, 2026, from [Link]

-

2,3-Dihydro-1,1,3-trimethyl-1H-indene. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]

-

(S)-2-(2-((3-Chlorophenoxy)methyl)morpholino)-1-(indolin-1-yl)ethanone. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]

- 3. Molecular Weight Calculation - Leonard Gelfand Center - Carnegie Mellon University [cmu.edu]

- 4. quora.com [quora.com]

- 5. Elemental analysis: operation & applications - Elementar [elementar.com]

- 6. azom.com [azom.com]

- 7. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]

- 8. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]

- 9. Elemental analysis - Wikipedia [en.wikipedia.org]

- 10. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]

- 11. scribd.com [scribd.com]

- 12. Relative and Accurate Molecular Weight Determination Methods - Creative Proteomics Blog [creative-proteomics.com]

- 13. chem.libretexts.org [chem.libretexts.org]

The Enigmatic Intermediate: Deconstructing the History and Synthetic Landscape of 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction: In the intricate tapestry of pharmaceutical synthesis, intermediate molecules are the unsung heroes, bridging the gap between readily available starting materials and complex active pharmaceutical ingredients (APIs). This technical guide delves into the history and synthetic importance of a specific scaffold: 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile. While the morpholine moiety is a well-established pharmacophore known to enhance the physicochemical and biological properties of drug candidates, and the indene core provides a rigid framework for spatial orientation of functional groups, the specific history and direct application of this particular combination as a widely-used pharmaceutical intermediate remains largely undocumented in publicly accessible scientific literature and patent databases.[1][2][3]

This guide, therefore, adopts a broader perspective, exploring the synthetic context and potential applications of this molecule by examining the well-established roles of its constituent parts—the morpholine ring and the 2,3-dihydro-1H-indene (indan) framework—in medicinal chemistry.

The Allure of the Morpholine Ring in Drug Design

The morpholine heterocycle is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to modulate their pharmacokinetic and pharmacodynamic profiles.[1] Its presence can enhance aqueous solubility, improve metabolic stability, and provide a key interaction point with biological targets through hydrogen bonding.

Key Attributes of the Morpholine Moiety:

| Property | Impact on Drug Design |

| Polarity | Enhances aqueous solubility, aiding in formulation and bioavailability. |

| Metabolic Stability | Generally resistant to metabolic degradation, prolonging the half-life of a drug. |

| Hydrogen Bonding | The oxygen and nitrogen atoms can act as hydrogen bond acceptors, facilitating target binding. |

| Conformational Rigidity | The chair conformation of the morpholine ring can help in pre-organizing substituents for optimal target interaction. |

The Indan Scaffold: A Framework for Bioactivity

The 2,3-dihydro-1H-indene, or indan, nucleus is another structural motif that has found utility in the design of various bioactive molecules. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, which can be crucial for specific receptor or enzyme binding.

Compounds with an indene core are of significant interest in drug discovery and development, serving as precursors for a range of therapeutic agents.[3]

Synthesis of Substituted Indene and Morpholine Derivatives: A Review of Potential Pathways

Potential Synthetic Workflow

A plausible synthetic approach to the target intermediate could involve the reaction of a suitable indene precursor with morpholine and a source of the nitrile group. The workflow would be guided by principles of nucleophilic substitution and addition reactions.

Caption: Postulated synthetic workflow for 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile.

Experimental Considerations:

-

Reaction Conditions: The choice of solvent, temperature, and catalyst would be critical to optimize the yield and purity of the desired product.

-

Stereochemistry: The introduction of the morpholino and nitrile groups at the C2 position of the indene ring creates a chiral center. Enantioselective synthesis or chiral resolution might be necessary depending on the requirements of the final API.

-

Purification: Chromatographic techniques would likely be employed to isolate the target intermediate from reaction byproducts.

Potential Pharmaceutical Applications: An Extrapolation

Given the pharmacological relevance of both the morpholine and indan moieties, 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile could potentially serve as an intermediate in the synthesis of compounds targeting a range of therapeutic areas. The nitrile group can be a versatile handle for further chemical transformations, such as reduction to an amine or hydrolysis to a carboxylic acid, allowing for the introduction of diverse functionalities.

Hypothetical Downstream Transformations:

Caption: Potential synthetic elaborations of the nitrile group.

Conclusion: An Intermediate of Untapped Potential

While the specific historical record and widespread application of 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile as a key pharmaceutical intermediate remain elusive in the public domain, its structural components suggest significant potential in medicinal chemistry. The combination of the favorable pharmacokinetic properties of the morpholine ring and the rigid, bio-relevant indan scaffold makes this an intriguing building block for the synthesis of novel therapeutic agents.

The lack of extensive documentation may indicate that this compound is a relatively new entity in the vast landscape of chemical intermediates, or that its use is confined to proprietary industrial processes. Further research and disclosure in scientific literature and patents will be necessary to fully elucidate the history and role of this enigmatic intermediate in the future of drug development.

References

- Google Patents. US4981977A - Intermediate for and fluorescent cyanine dyes containing carboxylic acid groups.

-

ResearchGate. Representative bioactive molecules having a morpholin‐2‐one moiety. [Link]

-

ResearchGate. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. [Link]

-

PubMed. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). [Link]

-

PubMed. Medicinal chemistry of 2,2,4-substituted morpholines. [Link]

-

ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. [Link]

-

PMC. Synthetic approaches to multifunctional indenes. [Link]

-

MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

-

MDPI. One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. [Link]

-

MDPI. New Synthetic Applications of 2-Benzylidene-1-indanones: Synthesis of 4b,10,10a,11-Tetrahydro-5H-indeno[1,2-H]quinoline and 1′-(Diisopropylamino)-2,2′-spirobi[indene]-1,3′(1′H,3H)-dione. [Link]

-

ResearchGate. Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. Reagents and.... [Link]

-

PMC. Convergent synthesis of phosphorodiamidate morpholino oligonucleotides (PMOs) by the H-phosphonate approach. [Link]

Sources

- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic approaches to multifunctional indenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Efficiency Strecker Synthesis of 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile

Executive Summary

This application note details the synthesis of 2-Morpholino-2,3-dihydro-1H-indene-2-carbonitrile , a critical scaffold in the development of CNS-active agents (e.g., NMDA antagonists, glycine transporter inhibitors).[1] The 2-amino-2-cyanoindane motif restricts conformational freedom, offering higher receptor selectivity compared to flexible phenethylamine analogs.[1]

We present two validated protocols for the Strecker Reaction of 2-indanone with morpholine.

-

Protocol A (Primary): A modern, high-yield method using Trimethylsilyl Cyanide (TMSCN) catalyzed by molecular Iodine (

).[1] This method minimizes hazardous waste and avoids aqueous workup complications. -

Protocol B (Secondary): A traditional cost-effective method using Potassium Cyanide (KCN) in a biphasic system, optimized for scale-up where reagent cost is the limiting factor.[1]

Retrosynthetic Analysis & Mechanism

The target molecule is constructed via a three-component condensation.[2][3][4] The reaction proceeds through an in situ generated iminium ion intermediate, which is subsequently trapped by the cyanide nucleophile.

Mechanistic Pathway

The reaction is reversible. Driving the equilibrium toward the product requires either water removal (traditional) or kinetic trapping with a silyl group (modern).

Figure 1: Mechanistic pathway for the Strecker synthesis of the target indane derivative.

Experimental Protocols

Safety Pre-Read: Cyanide Hazard Management

-

Danger: Both TMSCN and KCN release Hydrogen Cyanide (HCN) gas upon contact with acid or moisture.[1] HCN is a rapid-acting asphyxiant.[1]

-

Engineering Controls: All operations must be performed in a functioning fume hood.

-

PPE: Double nitrile gloves, lab coat, safety goggles.

-

Emergency: Keep a Cyanide Antidote Kit (e.g., Hydroxocobalamin) and oxygen immediately available.

Protocol A: TMSCN-Mediated Synthesis (Recommended)

Rationale: This protocol uses molecular iodine (

Reagents & Stoichiometry

| Component | Equiv. | MW ( g/mol ) | Role |

| 2-Indanone | 1.0 | 132.16 | Substrate |

| Morpholine | 1.2 | 87.12 | Amine Source |

| TMSCN | 1.5 | 99.21 | Cyanide Source |

| Iodine ( | 0.05 | 253.81 | Catalyst (5 mol%) |

| Dichloromethane (DCM) | - | - | Solvent (0.5 M) |

Step-by-Step Procedure

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Flush with Argon or Nitrogen.

-

Dissolution: Add 2-Indanone (1.32 g, 10 mmol) and Iodine (127 mg, 0.5 mmol) to anhydrous DCM (20 mL). Stir until the iodine dissolves (solution turns reddish-brown).

-

Amine Addition: Add Morpholine (1.05 mL, 12 mmol) dropwise.

-

Note: The solution may warm slightly. The color often lightens as iodine complexes with the amine.

-

-

Cyanide Addition: Add TMSCN (1.88 mL, 15 mmol) dropwise via syringe over 5 minutes.

-

Caution: Do not rush. Exothermic reaction.

-

-

Reaction: Stir vigorously at room temperature (20–25 °C) for 2–4 hours.

-